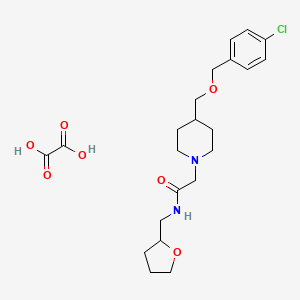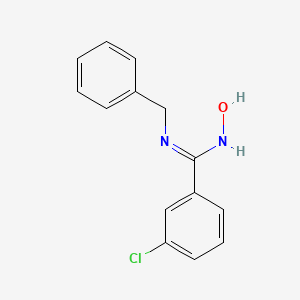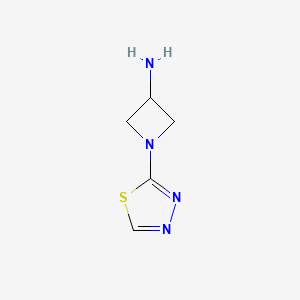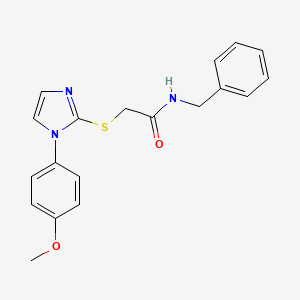
2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or to build the molecule's core structure efficiently. While the exact synthesis path for this compound is not detailed in the available literature, similar compounds' synthesis involves stoichiometric oxidation reactions, Knoevenagel condensation reactions, and reactions involving piperidine or acetamide to generate desired structures. For instance, Mercadante et al. (2013) describe the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions, which showcases the complexity and the type of reactions that might be involved in synthesizing such compounds (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).
Molecular Structure Analysis
The molecular structure of a compound provides insights into its reactivity, physical properties, and interactions with other molecules. X-ray diffraction (XRD) and NMR spectroscopy are common techniques used to elucidate a molecule's structure. For example, Ismailova et al. (2014) utilized these techniques to study the structure of a related compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (Ismailova, Okmanov, Zi̇yaev, Shakhidoyatov, & Tashkhodjaev, 2014).
Chemical Reactions and Properties
Chemical reactions involving the compound are essential for understanding its reactivity and potential applications. The compound's functional groups determine its participation in chemical reactions. For instance, the presence of a piperidine moiety might suggest its involvement in nucleophilic substitution reactions or its potential as a ligand in coordination chemistry.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for compound characterization and application development. These properties are determined by the molecular structure and intermolecular forces present in the compound. Studies similar to those conducted by Kumar et al. (2016) on Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate can provide insights into the physical properties of structurally related compounds (Kumar, Naveen, Vivek, Prabhuswamy, Lokanath, & Kumar, 2016).
Scientific Research Applications
Research Applications of Related Compounds
Parkinsonism and Neurotoxicity Studies
Compounds similar to the one mentioned are used in studies related to neurodegenerative diseases, such as Parkinson's disease. For instance, MPTP, a neurotoxin, has been instrumental in creating animal models of Parkinsonism to study the disease's pathology and potential treatments. While not directly related, this highlights how compounds affecting neural pathways can be crucial in understanding and potentially treating neurodegenerative diseases (Langston et al., 1983).
Antiarrhythmic and Cardiovascular Research
Research into compounds with piperidine structures, such as lorcainide, has contributed significantly to understanding cardiovascular diseases and developing treatments. These studies have shown the effectiveness of certain compounds in managing ventricular arrhythmias, demonstrating the value of chemical research in therapeutic development (Meinertz et al., 1980).
Anticoagulant Development
Compounds with specific structural features have been utilized to create anticoagulants for patients undergoing procedures like hemodialysis. For example, MD 805 showed a stable antithrombin effect, showcasing how targeted chemical research can lead to improved medical treatments (Matsuo et al., 1986).
Antibacterial Agents
The development and tolerance study of antibiotics, such as cefazedone, illustrate the application of complex chemical compounds in combating bacterial infections. Understanding the tolerance and effectiveness of such compounds is vital in addressing resistance and enhancing treatment efficacy (Züllich & Sack, 1979).
Metabolism and Excretion Studies
Research into compounds like SB-649868, an orexin receptor antagonist, provides insights into the metabolism and excretion of pharmaceuticals. Such studies are crucial for developing safe and effective drugs by understanding how compounds are processed and eliminated by the body (Renzulli et al., 2011).
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O3.C2H2O4/c21-18-5-3-16(4-6-18)14-25-15-17-7-9-23(10-8-17)13-20(24)22-12-19-2-1-11-26-19;3-1(4)2(5)6/h3-6,17,19H,1-2,7-15H2,(H,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZLPFXXXKMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2493386.png)
![N-(3-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2493388.png)




![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)
![Methyl (E)-4-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-oxobut-2-enoate](/img/structure/B2493398.png)
![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)



![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2493404.png)
